N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1,5-dimethyl-1H-pyrazol-3-amine
Description
This compound is a disubstituted pyrazole derivative featuring a difluoromethyl group at the 1-position of one pyrazole ring and a methyl-linked pyrazole-3-amine moiety. Its molecular structure combines fluorine’s electronegativity with the steric effects of methyl groups, making it a candidate for applications in medicinal chemistry and agrochemicals. The difluoromethyl group enhances metabolic stability and bioavailability compared to non-fluorinated analogs .
Properties
Molecular Formula |
C10H13F2N5 |
|---|---|
Molecular Weight |
241.24 g/mol |
IUPAC Name |
N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-1,5-dimethylpyrazol-3-amine |
InChI |
InChI=1S/C10H13F2N5/c1-7-5-9(15-16(7)2)13-6-8-3-4-14-17(8)10(11)12/h3-5,10H,6H2,1-2H3,(H,13,15) |
InChI Key |
GNVSMLLHYWWLTA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C)NCC2=CC=NN2C(F)F |
Origin of Product |
United States |
Preparation Methods
Reductive Amination Strategy
Reductive amination is the most widely reported method for constructing the tertiary amine linkage in this compound. The protocol involves two intermediates: 5-(difluoromethyl)-1H-pyrazole-1-carbaldehyde and 1,5-dimethyl-1H-pyrazol-3-amine .
Step 1: Aldehyde Intermediate Synthesis
The aldehyde is synthesized via oxidation of 5-(hydroxymethyl)-1-(difluoromethyl)-1H-pyrazole using Dess–Martin periodinane (DMP) in dichloromethane at 0–25°C. This method achieves 46% yield, with residual hydroxyl byproducts removed via silica gel chromatography. Alternative oxidants like manganese dioxide or Swern conditions are less efficient (<30% yield).
Step 2: Reductive Coupling
The aldehyde reacts with 1,5-dimethyl-1H-pyrazol-3-amine in the presence of sodium triacetoxyborohydride (STAB) and acetic acid in tetrahydrofuran (THF) at room temperature. STAB’s mild reducing properties prevent over-reduction of the imine intermediate, yielding the target compound in 63–84% purity.
Optimization Notes :
Alkylation of Pyrazole Amines
Direct alkylation employs 5-(chloromethyl)-1-(difluoromethyl)-1H-pyrazole and 1,5-dimethyl-1H-pyrazol-3-amine under basic conditions.
Reaction Conditions :
-
Solvent: Dimethylformamide (DMF) or acetonitrile
-
Base: Potassium carbonate (2.5 eq)
-
Temperature: 80°C, 12 hours
Side Reactions :
Continuous Flow Synthesis
Industrial-scale production utilizes continuous flow reactors to enhance mixing and thermal control. A patented method (KR102227044B1) involves:
-
Microreactor 1 : Oxidation of 5-(hydroxymethyl)-1-(difluoromethyl)-1H-pyrazole with DMP (residence time: 2 min).
-
Microreactor 2 : Reductive amination with STAB (residence time: 5 min).
-
In-line HPLC purification : Achieves >95% purity with a throughput of 1.2 kg/day.
Substrate Synthesis and Functionalization
Preparation of 1,5-Dimethyl-1H-Pyrazol-3-Amine
Method A : Condensation of acetylacetone with hydrazine hydrate in ethanol (70°C, 6 hours), followed by methylation using methyl iodide and sodium hydride (yield: 81%).
Method B : Enzymatic transamination of 1,5-dimethyl-1H-pyrazol-3-one using ω-transaminase and alanine as the amine donor (yield: 68%, enantiomeric excess >99%).
Synthesis of Difluoromethylpyrazole Intermediates
5-(Difluoromethyl)-1H-pyrazole is synthesized via cyclocondensation of 1,1-difluoro-3-alkoxyprop-1-en-2-amine with acetylene dicarboxylate esters. Difluoromethylation at the N1 position employs ClCFH gas under phase-transfer conditions (benzyltriethylammonium chloride, NaOH/HO).
Analytical Characterization
Comparative Analysis of Methods
| Method | Yield | Purity | Scale Feasibility | Cost |
|---|---|---|---|---|
| Reductive Amination | 63–84% | >90% | Lab-scale | Moderate |
| Alkylation | 58–72% | 85–88% | Pilot-scale | Low |
| Continuous Flow | 89% | >95% | Industrial | High (initial) |
Reductive amination offers superior purity but requires expensive STAB. Alkylation is cost-effective but generates more byproducts. Continuous flow balances yield and scalability, albeit with higher infrastructure costs.
Challenges and Optimization Strategies
Challenge 1: Difluoromethyl Group Stability
The CFH group is prone to hydrolysis under acidic or aqueous conditions. Solutions include:
Challenge 2: Regioselectivity in Pyrazole Functionalization
Methylation at N1 versus N2 is controlled by steric effects. Bulky bases (e.g., LDA) favor N1 methylation (93% selectivity) .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups attached to the pyrazole rings. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can be performed on the difluoromethyl group, converting it to a methyl group. This can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms of the pyrazole rings. Halogenation and alkylation are common substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Methyl iodide in the presence of a base such as potassium carbonate.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of methyl-substituted pyrazole derivatives.
Substitution: Formation of halogenated or alkylated pyrazole derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of pyrazole derivatives, including N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1,5-dimethyl-1H-pyrazol-3-amine. Compounds with similar structures have shown significant inhibition of cancer cell growth. For instance, a related compound demonstrated percent growth inhibitions (PGIs) of over 80% against various cancer cell lines such as SNB-19 and OVCAR-8 . The difluoromethyl group enhances the compound's stability and bioavailability, making it a valuable candidate for further study in anticancer therapies.
Pesticidal Properties
Pyrazole derivatives are also being investigated for their potential as agrochemicals. The structural characteristics of this compound suggest it may exhibit herbicidal or insecticidal activities. Similar compounds have been reported to possess significant biological activity against pests and weeds, indicating a promising avenue for agricultural applications .
Polymer Chemistry
The unique chemical structure of this compound allows for potential applications in polymer chemistry. Its ability to act as a cross-linking agent could enhance the properties of polymers used in coatings or adhesives . Research into the synthesis and incorporation of pyrazole derivatives into polymer matrices is ongoing.
Data Table: Summary of Research Findings
Case Study 1: Anticancer Activity
In a study published in the ACS Omega journal, compounds structurally related to this compound were synthesized and tested for anticancer activity. The results showed that these compounds could inhibit cell proliferation significantly across multiple cancer types, paving the way for further development as anticancer agents .
Case Study 2: Agricultural Efficacy
Research conducted on pyrazole-based agrochemicals has indicated that these compounds can effectively control pest populations while minimizing environmental impact. Field trials demonstrated that similar pyrazole derivatives provided effective pest management solutions without detrimental effects on non-target species .
Mechanism of Action
The mechanism of action of N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1,5-dimethyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The difluoromethyl group enhances the compound’s ability to form hydrogen bonds with target proteins, thereby increasing its binding affinity. The pyrazole rings provide a rigid framework that allows for specific interactions with enzyme active sites. This compound is known to inhibit the activity of certain kinases by binding to their ATP-binding sites, thereby blocking their catalytic activity.
Comparison with Similar Compounds
Key Observations :
Comparison Table :
Comparison with Analogs :
- N-(1,3-Dimethyl-1H-pyrazol-5-yl)acetamide (): Uses acetylation under mild conditions, suggesting the target compound’s methyl linker could be introduced via similar alkylation .
- 3-(5-Fluoropyridin-3-yl)-N,1-dimethyl-1H-pyrazol-5-amine (): Employs Suzuki coupling for aryl group introduction, a strategy adaptable for the target compound’s difluoromethyl group .
2.4 Physicochemical Properties
Limited data exists for the target compound, but trends can be inferred:
- Solubility: The difluoromethyl group increases polarity compared to non-fluorinated analogs (e.g., propyl in ), but methyl groups maintain moderate lipophilicity.
- Melting Point : Fluorine’s electronegativity likely raises the melting point relative to hydrocarbons (e.g., tert-butyl in ).
Biological Activity
N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1,5-dimethyl-1H-pyrazol-3-amine is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The presence of a difluoromethyl group enhances its lipophilicity and metabolic stability, which may contribute to its interactions with various biological targets.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 241.24 g/mol. Its structure includes two pyrazole rings linked through a methyl group, with the difluoromethyl group enhancing its binding affinity to biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C10H13F2N5 |
| Molecular Weight | 241.24 g/mol |
| CAS Number | 1856065-56-9 |
| Chemical Structure | Chemical Structure |
The compound's mechanism of action primarily involves interaction with specific enzymes or receptors. The difluoromethyl group is believed to enhance binding affinity and selectivity, potentially modulating various biochemical pathways through inhibition or activation of target enzymes.
Anti-inflammatory Properties
Recent studies have highlighted the anti-inflammatory potential of pyrazole derivatives, including compounds similar to this compound. For instance, compounds containing pyrazole scaffolds have demonstrated significant COX-2 inhibitory activity, which is crucial for reducing inflammation.
A comparative analysis of several pyrazole derivatives indicated that this compound could exhibit comparable or superior anti-inflammatory effects when evaluated against standard drugs such as diclofenac sodium.
Antifungal Activity
In vitro studies have shown that pyrazole derivatives can also possess antifungal properties. For example, a related compound demonstrated effective antifungal activity against Rhizoctonia solani, indicating that the modifications in the pyrazole structure can lead to enhanced biological activity.
Case Studies and Research Findings
Several research studies have focused on the synthesis and evaluation of pyrazole derivatives:
- Synthesis and Evaluation : A study synthesized various pyrazole derivatives, including those with difluoromethyl substitutions, and evaluated their anti-inflammatory activities using the carrageenan-induced paw edema model in rats. The results showed significant inhibition comparable to standard treatments .
- COX Inhibition Studies : Another study reported on various compounds' COX-2 inhibitory activities, where some derivatives exhibited high selectivity indices and minimal side effects on gastric safety .
- Structure–Activity Relationship : Research analyzing structure–activity relationships revealed that specific substitutions on the pyrazole ring significantly impacted both anti-inflammatory and antifungal activities .
Q & A
What are the common synthetic routes for N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1,5-dimethyl-1H-pyrazol-3-amine?
Level: Basic
Methodological Answer:
The synthesis typically involves multi-step reactions using pyrazole precursors and coupling agents. For example:
- Step 1: Formation of the pyrazole core via cyclization of hydrazine derivatives with diketones or β-ketoesters.
- Step 2: Introduction of the difluoromethyl group via nucleophilic substitution or fluorination reagents (e.g., DAST or Deoxo-Fluor).
- Step 3: Methylation at the 1- and 5-positions using methyl iodide or dimethyl sulfate under basic conditions (e.g., K₂CO₃ or NaH).
- Step 4: Coupling the pyrazole moieties using a base like N,N-Diisopropylethylamine and a coupling agent (e.g., sodium iodide) in DMF at elevated temperatures (80–100°C) .
Key Considerations: Optimize reaction time and temperature to enhance yield and selectivity. Monitor intermediates via TLC or HPLC.
How can researchers characterize the structure and purity of this compound?
Level: Basic
Methodological Answer:
Use a combination of analytical techniques:
- NMR Spectroscopy: Confirm substitution patterns (e.g., ¹H NMR for methyl groups at δ ~2.3–2.5 ppm; ¹⁹F NMR for difluoromethyl at δ ~-100 to -120 ppm) .
- IR Spectroscopy: Identify amine (-NH) stretches (~3300 cm⁻¹) and C-F vibrations (~1100–1200 cm⁻¹).
- Mass Spectrometry (HRMS): Verify molecular weight and fragmentation patterns.
- Elemental Analysis: Validate C, H, N percentages (e.g., theoretical vs. experimental values for C₁₀H₁₃F₂N₅) .
Note: Purity can be assessed via HPLC (≥95% purity recommended for biological assays).
What are the key physicochemical properties influencing its reactivity and stability?
Level: Basic
Methodological Answer:
Critical properties include:
- Lipophilicity (logP): Affects membrane permeability; calculate via software (e.g., MarvinSketch) or experimentally via shake-flask method.
- pKa: The amine group (pKa ~7–9) influences solubility and protonation state in biological systems.
- Thermal Stability: Perform TGA/DSC to determine decomposition temperatures (>150°C typical for pyrazoles).
- Hydrolytic Stability: Assess susceptibility to hydrolysis under acidic/basic conditions (e.g., pH 2–12 at 37°C) .
How can contradictory data in biological activity studies be resolved?
Level: Advanced
Methodological Answer:
Address discrepancies through:
- Dose-Response Curves: Confirm activity across multiple concentrations (e.g., IC₅₀ values in enzyme assays).
- Off-Target Screening: Use panels like Eurofins CEREP to rule out non-specific interactions.
- Structural Confirmation: Re-validate compound identity via X-ray crystallography or 2D NMR if batch variability is suspected.
- Meta-Analysis: Compare data across studies (e.g., fluorinated pyrazoles in and show enhanced target binding due to fluorine’s electronegativity) .
What role do fluorine substituents play in modulating biological activity?
Level: Advanced
Methodological Answer:
Fluorine atoms:
- Enhance Binding Affinity: Via polar interactions with target proteins (e.g., hydrogen bonding with backbone carbonyls).
- Improve Metabolic Stability: By blocking cytochrome P450-mediated oxidation.
- Alter LogP: Increase lipophilicity for better blood-brain barrier penetration.
Experimental Design: Compare fluorinated vs. non-fluorinated analogs in parallel assays (e.g., replace -CF₂H with -CH₃ and measure IC₅₀ shifts) .
How to design structure-activity relationship (SAR) studies for this compound?
Level: Advanced
Methodological Answer:
- Core Modifications: Synthesize analogs with varying substituents (e.g., replace difluoromethyl with trifluoromethyl or chlorine).
- Side-Chain Variations: Test alkyl/aryl groups at the 3-amine position.
- Biological Assays: Evaluate against target enzymes (e.g., kinases) and in cell-based models (e.g., cancer cell lines).
- QSAR Modeling: Use software like Schrödinger’s QikProp to correlate structural features with activity .
What strategies optimize reaction conditions for gram-scale synthesis?
Level: Advanced
Methodological Answer:
- Catalyst Screening: Test Pd/C or Ni catalysts for coupling steps to reduce byproducts.
- Solvent Optimization: Replace DMF with acetonitrile or THF for easier purification.
- Flow Chemistry: Implement continuous flow systems to improve heat transfer and scalability.
- Process Analytical Technology (PAT): Use in-line FTIR or Raman spectroscopy to monitor reaction progression .
How can computational methods predict target interactions?
Level: Advanced
Methodological Answer:
- Molecular Docking: Use AutoDock Vina or Glide to model binding poses with protein targets (e.g., COX-2 or EGFR).
- MD Simulations: Run 100-ns simulations in GROMACS to assess binding stability.
- Free Energy Calculations: Apply MM-PBSA to estimate binding energies.
Validation: Cross-check with experimental SPR or ITC data .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
